

# Toxicological Profile of 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

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## Compound of Interest

Compound Name: 2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride

Cat. No.: B1322479

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Disclaimer: Comprehensive public toxicological data for **2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride** (CAS No. 96651-85-3) is not available. This document provides a hypothetical toxicological profile based on the structural alerts of the molecule and general toxicological principles for similar chemical classes. The data presented herein is illustrative and should not be considered as factual experimental results for the named compound.

## Introduction

**2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride** is a spirocyclic compound containing an indane and a piperidine moiety. Spirocyclic systems are of interest in medicinal chemistry. The piperidine ring is a common scaffold in many pharmaceuticals, particularly those targeting the central nervous system (CNS)[1]. The toxicological profile of such a compound would be essential for its development as a drug candidate. Key areas of toxicological assessment include acute toxicity, genotoxicity, and organ-specific toxicity.

## Chemical and Physical Properties

Property	Value	Reference
CAS Number	96651-85-3	[2][3]
Molecular Formula	C <sub>13</sub> H <sub>18</sub> ClN	[4]
Molecular Weight	223.74 g/mol	-
Appearance	Solid	[5]
Solubility	Soluble in water	[6]

## Hypothetical Toxicological Data

The following tables summarize hypothetical quantitative data for key toxicological endpoints.

Table 1: Hypothetical Acute Toxicity Data

Test	Species	Route	Value	Classification
LD <sub>50</sub>	Rat	Oral	450 mg/kg	Category 4 (Harmful if swallowed)[5]
LD <sub>50</sub>	Rabbit	Dermal	> 2000 mg/kg	Not Classified
LC <sub>50</sub>	Rat	Inhalation (4h)	> 5 mg/L	Not Classified

Table 2: Hypothetical In Vitro Toxicity Data

Assay	Cell Line	Endpoint	IC <sub>50</sub>
Cytotoxicity (MTT)	HepG2 (human liver)	Cell Viability	75 µM
Cytotoxicity (MTT)	SH-SY5Y (human neuroblastoma)	Cell Viability	50 µM
hERG Inhibition	HEK293	Ion Channel Blockade	25 µM

Table 3: Hypothetical Genotoxicity Data

Assay	System	Metabolic Activation (S9)	Result
Ames Test	S. typhimurium (TA98, TA100)	With and Without	Negative
Chromosomal Aberration	Human Lymphocytes	With and Without	Negative
Mouse Lymphoma Assay	L5178Y cells	With and Without	Equivocal

## Experimental Protocols

### 4.1. Acute Oral Toxicity (Hypothetical OECD 423 Guideline)

- Test System: Female Wistar rats (8-12 weeks old).
- Procedure: A starting dose of 300 mg/kg body weight is administered orally to a group of three animals. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is used in another group of three animals. If mortality is observed, the test is repeated with a lower dose until the LD<sub>50</sub> can be estimated.
- Observations: Daily observations for clinical signs of toxicity, body weight changes, and gross necropsy at the end of the study.

### 4.2. In Vitro Cytotoxicity - MTT Assay

- Cell Lines: HepG2 and SH-SY5Y cells.
- Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The test compound is added at various concentrations and incubated for 24 hours. After incubation, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After a further 4-hour incubation, the formazan crystals are solubilized, and the absorbance is measured at 570 nm.

- Data Analysis: The half-maximal inhibitory concentration ( $IC_{50}$ ) is calculated from the dose-response curve.

#### 4.3. Bacterial Reverse Mutation Test (Ames Test - Hypothetical OECD 471 Guideline)

- Test Strains: *Salmonella typhimurium* strains TA98 and TA100.
- Procedure: The test compound is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar medium.
- Data Analysis: The number of revertant colonies is counted after 48-72 hours of incubation. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

## Visualizations

### Experimental Workflow for In Vitro Toxicity Assessment

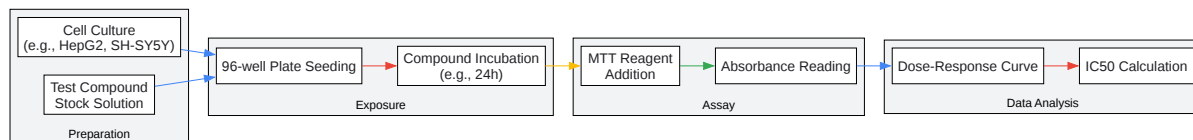


Figure 1: General Workflow for In Vitro Toxicity Testing

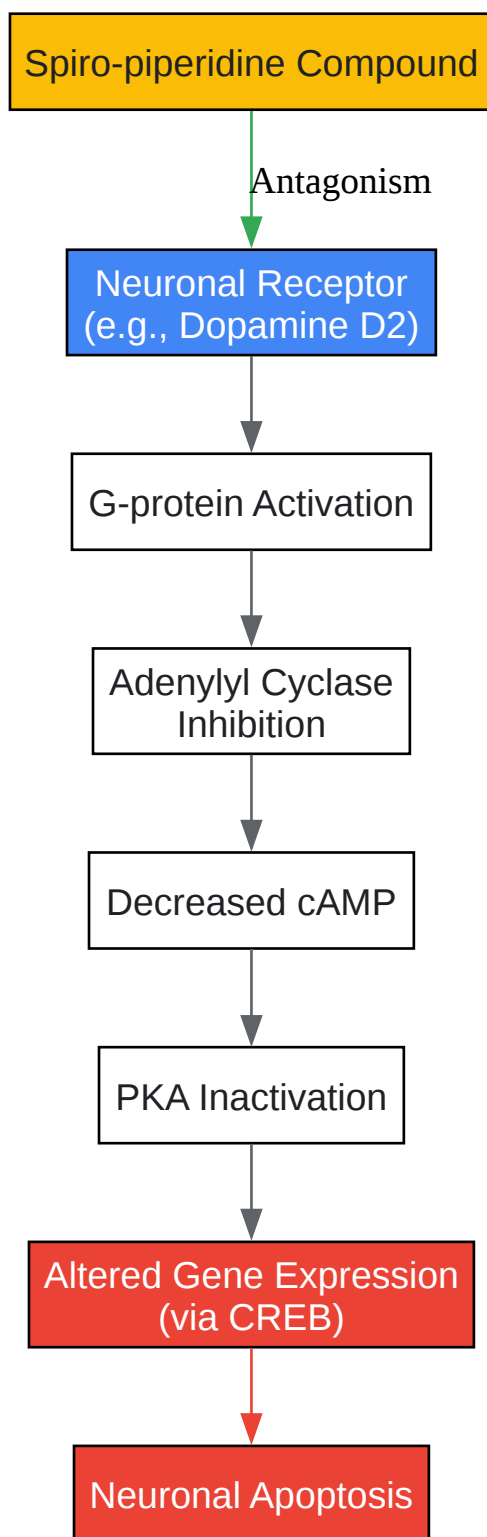


Figure 2: Hypothetical Neurotoxic Signaling Cascade

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